6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one, abbreviated as 6-DMP-2-FPM-2,3-DHP, is a novel compound with potential applications in scientific research. It belongs to the class of compounds known as pyridazinones, which are nitrogen-containing heterocyclic compounds with a five-membered ring structure. This compound has been extensively studied due to its unique properties and potential applications in various areas of scientific research.
Scientific Research Applications
6-DMP-2-FPM-2,3-DHP has potential applications in a variety of scientific research areas. It has been used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, and antifungal agents. In addition, this compound has been used in the synthesis of various polymers, which can be used in biomedical and pharmaceutical applications. Furthermore, this compound has been used in the synthesis of various heterocyclic compounds with potential applications in drug discovery.
Mechanism of Action
Target of Action
CCG-309528, also known as F2774-2946 or 6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one, primarily targets the Cereblon (CRBN) E3 Ligase . CRBN is a substrate receptor for the CRL4 CRBN E3 ubiquitin ligase .
Mode of Action
CCG-309528 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CCG-309528 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos leads to derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .
Result of Action
The result of CCG-309528’s action is potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines . It also demonstrated in vivo activity in NHL xenograft models, leading to tumor regression and tumor-free animals .
Advantages and Limitations for Lab Experiments
6-DMP-2-FPM-2,3-DHP has several advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high yield when synthesized using various methods. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not very soluble in water and may be difficult to work with in aqueous solutions.
Future Directions
The potential applications of 6-DMP-2-FPM-2,3-DHP are numerous and the possibilities for future research in this area are vast. Some of the potential future directions include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research into its synthesis, stability, and solubility could lead to improved methods of synthesis and improved properties for use in laboratory experiments.
Synthesis Methods
6-DMP-2-FPM-2,3-DHP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorophenylmethylmagnesium bromide with 2,5-dimethoxyphenol in the presence of a base such as potassium carbonate. This reaction yields the desired compound in a high yield. Other methods of synthesis include the reaction of 2-fluorophenylmethylmagnesium bromide with 2,5-dimethoxybenzaldehyde and the reaction of 6-chloro-2,3-dihydropyridazin-3-one with 2-fluorophenylmethylmagnesium bromide.
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-14-7-9-18(25-2)15(11-14)17-8-10-19(23)22(21-17)12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQCKRPOFFQGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.